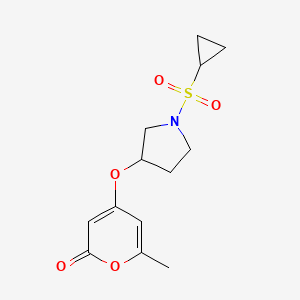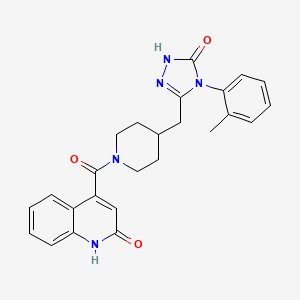
4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a cyclopropyl group, a sulfonyl group, and a pyran ring .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The cyclopropyl group, sulfonyl group, and pyran ring also contribute to the three-dimensional structure of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the polar sulfonyl group could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Iron(II) Complexes and Spin-Crossover
One study focused on Iron(II) complexes involving similar sulfonyl-substituted ligands. They observed an interplay between spin-crossover and crystallographic phase changes in these complexes, which is crucial for understanding their magnetic and structural properties (Cook et al., 2015).
Synthesis and Anticancer Activity
Another research explored the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, including structures related to the compound . These compounds were evaluated for their anticancer activity against various human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Hadiyal et al., 2020).
Synthesis of 4-(Trifluoromethyl)pyrrolidines
Research into the synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups and other substituents has been conducted. This study highlights the diverse chemical modifications possible with such compounds (Markitanov et al., 2016).
Mammalian Topoisomerase II Inhibitory Activity
A study investigated compounds with a similar structure for their interaction with mammalian topoisomerase II, an enzyme crucial in DNA replication and cell division. This research could be relevant for the development of new therapeutic agents (Wentland et al., 1993).
Aerobic Copper-Catalyzed Aminooxygenation
Research has been conducted on the direct conversion of similar compounds to 2-formylpyrrolidines via aerobic copper-catalyzed aminooxygenation. This process has applications in organic synthesis and drug development (Wdowik & Chemler, 2017).
Synthesis and Computational Study of Pyrazolo[3,4-B]pyridin-3-Ol Derivatives
A study on the synthesis and structural analysis of pyrazolo[3,4-b]pyridin-3-ol derivatives, including sulfonyl-substituted variants, was conducted. These compounds have potential applications in various fields including materials science and pharmacology (Shen et al., 2014).
Cationic Bis-Cyclometallated Iridium(III) Complexes
A series of cationic bis-cyclometallated iridium(III) complexes with sulfonyl-substituted ligands have been reported. These complexes, which include related structures, have applications in the field of photoluminescence and light-emitting electrochemical cells (Ertl et al., 2015).
Synthesis of Novel Heterocyclic Compounds with Sulfonamido Moiety
Efforts have been made to synthesize new heterocyclic compounds containing sulfonamido moieties, aiming at antibacterial applications. This includes derivatives related to the compound , demonstrating its versatility in medicinal chemistry (Azab et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-6-11(7-13(15)18-9)19-10-4-5-14(8-10)20(16,17)12-2-3-12/h6-7,10,12H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAZEXYUMDBDTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2411100.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)
![2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2411110.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)
![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)
![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)
![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)
